Methyl 6-(2-methylbutan-2-yl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-(2-METHYLBUTAN-2-YL)-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(2-METHYLBUTAN-2-YL)-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure high yield and purity of the final product. Common synthetic routes may include:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene ring system.
Introduction of Substituents: Various substituents are introduced through reactions such as alkylation, acylation, and amination.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and suitable catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental sustainability. Key considerations include the choice of solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(2-METHYLBUTAN-2-YL)-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiophene core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, alkylating agents, acylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Biology: It can be used as a tool compound to study biological pathways and molecular mechanisms.
Materials Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of METHYL 6-(2-METHYLBUTAN-2-YL)-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways and cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Thienopyridines: Another class of sulfur-containing heterocycles with potential biological activities.
Uniqueness
METHYL 6-(2-METHYLBUTAN-2-YL)-2-[4-(2-METHYLPROPOXY)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific substituents and structural features, which may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
Molecular Formula |
C26H35NO4S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
methyl 6-(2-methylbutan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H35NO4S/c1-7-26(4,5)18-10-13-20-21(14-18)32-24(22(20)25(29)30-6)27-23(28)17-8-11-19(12-9-17)31-15-16(2)3/h8-9,11-12,16,18H,7,10,13-15H2,1-6H3,(H,27,28) |
InChI Key |
VEJSDGIUJHYQMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OCC(C)C |
Origin of Product |
United States |
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